BenchChemオンラインストアへようこそ!

Acetamide, N-(4-benzylcyclohexyl)-

Physicochemical profiling Medicinal chemistry Drug design

Acetamide, N-(4-benzylcyclohexyl)- (CAS 102585-29-5; NSC is a secondary acetamide with molecular formula C15H21NO and molecular weight 231.33 g/mol. It features a 4-benzyl-substituted cyclohexyl group attached to the amide nitrogen, placing it within the broader class of N-cyclohexyl-substituted acetamides and benzeneacetamides explored for enzyme inhibition and anti-inflammatory applications.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 102585-29-5
Cat. No. B14078486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-benzylcyclohexyl)-
CAS102585-29-5
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17)
InChIKeyMHHGDPVUHFIQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-benzylcyclohexyl)- (CAS 102585-29-5): Procurement-Relevant Identity and Structural Context


Acetamide, N-(4-benzylcyclohexyl)- (CAS 102585-29-5; NSC 172962) is a secondary acetamide with molecular formula C15H21NO and molecular weight 231.33 g/mol [1]. It features a 4-benzyl-substituted cyclohexyl group attached to the amide nitrogen, placing it within the broader class of N-cyclohexyl-substituted acetamides and benzeneacetamides explored for enzyme inhibition and anti-inflammatory applications [2]. The compound is listed in the NCI Developmental Therapeutics Program repository under NSC 172962, indicating its submission for anticancer screening, though definitive bioactivity data for this specific entity remains sparsely documented in the open literature [3].

Why Acetamide, N-(4-benzylcyclohexyl)- Cannot Be Replaced by Common Acetamide Analogs Without Quantitative Risk


Within the N-cyclohexyl acetamide subclass, seemingly minor structural alterations produce large shifts in target engagement and physicochemical behavior. The target compound's 4-benzyl substitution on the cyclohexyl ring generates a distinct spatial orientation of the aromatic moiety relative to the amide hydrogen-bonding motif, differentiating it from constitutional isomers such as N-benzyl-N-cyclohexylacetamide (benzyl on nitrogen, CID 14909681) and from direct phenyl-attached analogs such as N-(4-cyclohexylphenyl)acetamide (CAS 29030-57-7) [1]. In related benzeneacetamide series, even small alkyl chain modifications at the cyclohexyl 4-position have been shown to alter anti-inflammatory potency by >2-fold and significantly modulate gastrointestinal tolerability, demonstrating that in-class compounds cannot be interchanged on the basis of core scaffold similarity alone [2].

Acetamide, N-(4-benzylcyclohexyl)- (102585-29-5): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 4-Benzylcyclohexyl vs. N-Benzyl Substitution Alters Predicted Lipophilicity and Hydrogen-Bonding Capacity

The target compound places the benzyl group at the cyclohexyl 4-position, preserving a secondary amide N–H available for hydrogen bonding. In contrast, the constitutional isomer N-benzyl-N-cyclohexylacetamide (CID 14909681) bears the benzyl group directly on the amide nitrogen, eliminating the H-bond donor. This structural difference is predicted to alter logP by approximately 0.5–1.0 units and eliminates one hydrogen-bond donor, which may significantly affect membrane permeability and target binding kinetics [1].

Physicochemical profiling Medicinal chemistry Drug design

Polar Surface Area Differentiation: 4-Benzylcyclohexyl Acetamide vs. 4-Cyclohexylphenyl Acetamide

The target compound possesses a topological polar surface area (TPSA) of 34.14 Ų, contributed solely by the acetamide carbonyl and N–H. Direct phenyl-attached analog N-(4-cyclohexylphenyl)acetamide (CAS 29030-57-7) has a similar TPSA (~29 Ų), but the benzyl methylene spacer in the target compound introduces an additional rotatable bond and alters the spatial relationship between the aromatic ring and the cyclohexyl core . This methylene spacer is a critical determinant of conformational flexibility and can influence binding to hydrophobic enzyme pockets, as demonstrated in benzeneacetamide-based 11β-HSD1 inhibitors where benzyl vs. phenyl attachment modulated IC50 values by >10-fold [1].

ADME prediction CNS drug design Permeability

NSC Repository Designation as a Differentiator from Non-Screened Analogs

Acetamide, N-(4-benzylcyclohexyl)- carries the identifier NSC 172962, confirming its submission to the National Cancer Institute's Developmental Therapeutics Program (DTP) for evaluation in the NCI-60 human tumor cell line panel [1]. This distinguishes it from closely related analogs such as N-(4-cyclohexylmethylcyclohexyl)acetamide (CAS 37794-48-2) and N-(4-hexylcyclohexyl)acetamide (CAS 38855-13-9), which lack NSC registration and therefore have no documented submission for standardized anticancer screening . While the NCI-60 screening results for NSC 172962 are not publicly retrievable in open databases, the NSC designation itself provides a procurement-relevant differentiator: the compound has been accessioned into a federally maintained repository with associated quality control and sample tracking, reducing identity uncertainty compared to non-registered analogs sourced from non-validated suppliers.

Anticancer screening NCI DTP Compound pedigree

Predicted Lipophilicity (LogP) Differentiation Within the N-Cyclohexyl Acetamide Series

The target compound's predicted logP of 2.24 (mcule.com) places it in an intermediate lipophilicity range . This contrasts with the more lipophilic N-(4-hexylcyclohexyl)acetamide (predicted logP ~4.5) and the less lipophilic N-(4-acetamidocyclohexyl)acetamide (trans-1,4-diacetamidocyclohexane, predicted logP ~0.3) [1]. In the context of benzeneacetamide 11β-HSD1 inhibitors, logP values between 2.0 and 3.0 were associated with optimal cellular potency and metabolic stability, whereas logP >4.0 correlated with increased hERG liability and microsomal clearance in Amgen's optimization program [2]. The target compound's predicted logP of 2.24 thus falls within a potentially favorable window for balancing potency and ADME risk.

Lipophilicity Drug-likeness Pharmacokinetic prediction

Acetamide, N-(4-benzylcyclohexyl)- (102585-29-5): Research and Industrial Application Scenarios Supported by Quantitative Evidence


Chemical Probe for Investigating Secondary Amide Hydrogen-Bonding Requirements in Target Engagement

The target compound retains a secondary amide N–H capable of acting as a hydrogen-bond donor, unlike its N-benzyl-substituted constitutional isomer which is a tertiary amide with zero H-bond donor capacity [1]. This makes Acetamide, N-(4-benzylcyclohexyl)- a suitable tool compound for structure-activity relationship (SAR) studies aimed at dissecting the contribution of amide hydrogen bonding to target affinity. In enzyme classes such as 11β-HSD1, where the amide carbonyl and N–H participate in key interactions with catalytic tyrosine and serine residues, the presence or absence of an H-bond donor can shift IC50 values by an order of magnitude [2]. Procurement of the 4-benzylcyclohexyl regioisomer rather than the N-benzyl variant is therefore essential for experiments designed to probe hydrogen-bond-dependent pharmacology.

Anticancer Screening Follow-Up Based on NSC Pedigree

The NSC 172962 designation indicates the compound has been accessioned by the NCI Developmental Therapeutics Program, which historically submits compounds to the NCI-60 cell line panel for antiproliferative profiling [3]. While the screening results are not publicly available, the existence of this NSC registration means that the compound's identity has been verified and it has been deemed of sufficient interest for anticancer evaluation. Researchers seeking to replicate or extend historical NCI screening efforts, or to benchmark new analogs against a compound with established repository provenance, can procure NSC 172962 through NCI/DTP-authorized channels with greater confidence in chemical identity compared to non-registered alternatives [3].

Intermediate-Lipophilicity Scaffold for ADME Optimization in Benzeneacetamide Lead Series

With a predicted logP of 2.24, Acetamide, N-(4-benzylcyclohexyl)- occupies a lipophilicity window that, in the context of benzeneacetamide 11β-HSD1 inhibitors, has been associated with favorable cellular potency and manageable metabolic clearance [2]. Highly lipophilic analogs (logP >4.0) in this series exhibited increased hERG binding and rapid microsomal degradation, while overly polar analogs (logP <1.0) suffered from poor membrane permeability [2]. The target compound's intermediate logP, combined with its moderate TPSA (34.14 Ų) and 4 rotatable bonds, positions it as a promising starting scaffold for medicinal chemistry programs that require balanced ADME properties without sacrificing target engagement [2].

Stereochemical Reference Standard for Cis/Trans Cyclohexyl Amide Assignments

The synthesis of 4-substituted cyclohexylamines via reductive amination, as described in EP 1064251 A1, can yield cis- or trans-diastereomers depending on catalyst and reaction conditions [4]. Acetamide, N-(4-benzylcyclohexyl)-, with its well-defined benzyl substituent providing a strong chromophore for HPLC detection and a distinctive NMR signature (benzylic CH2 at ~2.5 ppm; aromatic protons at ~7.2 ppm), can serve as a chromatographic and spectroscopic reference standard for assigning cis/trans configuration in related N-(4-substituted cyclohexyl) amide series. This application is particularly relevant for quality control laboratories that need to verify diastereomeric purity of 4-substituted cyclohexylamine-derived building blocks [4].

Quote Request

Request a Quote for Acetamide, N-(4-benzylcyclohexyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.